molecular formula C8H11N<br>(CH3)2C6H3NH2<br>C8H11N B087155 3,5-Dimethylaniline CAS No. 108-69-0

3,5-Dimethylaniline

Cat. No. B087155
CAS RN: 108-69-0
M. Wt: 121.18 g/mol
InChI Key: MKARNSWMMBGSHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

3,5-Dimethylaniline can be synthesized from 2,4-dimethylaniline through a series of improved reaction steps including acylation, nitration, hydrolysis/deacetylation, diazotization/deamination, and reduction. These steps have been optimized to decrease the total synthesis steps from five to three by using one-vessel reactions, achieving an overall yield of 75% and a purity of 98.9% (Chen Hong-bo, 2010).

Molecular Structure Analysis

The molecular structures of related compounds, such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, have been reported, indicating the significance of intermolecular hydrogen bonding and the influence of methyl groups on the molecular stability and properties. These studies provide insights into the structural aspects that might also be relevant for understanding 3,5-dimethylaniline (P. A. Ajibade & F. P. Andrew, 2021).

Chemical Reactions and Properties

3,5-Dimethylaniline undergoes various chemical reactions, including oxidative dimerization and N-demethylation, influenced by factors such as the presence of scandium triflate. These reactions are facilitated by a non-heme iron(IV)-oxo complex and result in the formation of new C-C and C-N bonds. The reaction conditions and the presence of catalysts like scandium triflate significantly affect the reaction pathways and outcomes (Jiyun Park et al., 2011).

Physical Properties Analysis

Studies on related dimethylanilines, such as 2,5-dimethylaniline, have investigated their electrochemical behavior, indicating the stability and conducting properties of polymers derived from these compounds. These investigations provide a framework for understanding the physical properties of 3,5-dimethylaniline, including its electrochemical and redox behaviors (E. Geniés & P. Noël, 1990).

Chemical Properties Analysis

The genotoxicity of 3,5-dimethylaniline and its derivatives has been studied, highlighting the role of reactive oxygen species (ROS) in their mechanisms of action. These studies provide insight into the chemical properties and biological interactions of 3,5-dimethylaniline, indicating its potential impact on genetic material and its involvement in carcinogenic processes (M. Chao et al., 2012).

Scientific Research Applications

  • Reactive Oxygen Species (ROS) Generation and Cellular Toxicity : It is suggested that 3,5-dimethylaniline, through its metabolite 3,5-dimethylaminophenol (3,5-DMAP), plays a central role in genetic changes by generating reactive oxygen species (ROS) in cells. This process is linked to cytotoxicity and potential carcinogenicity (Chao et al., 2014).

  • Neurodevelopmental Toxicity : Studies have shown that 3,5-DMA and its metabolites can cause anomalies in the development of the fetal central nervous system through ROS production, indicating potential neurodevelopmental toxicity (Chao et al., 2019).

  • DNA Adduct Formation : 3,5-DMA is known to form DNA adducts, which could contribute to its carcinogenic activity. The structures of major DNA adducts formed by its metabolite have been characterized, providing insights into its potential mechanism of carcinogenic action (Cui et al., 2007).

  • Synthetic Applications : 3,5-Dimethylaniline has been synthesized through improved processes, indicating its importance in industrial and chemical synthesis applications (Chen Hong-bo, 2010).

  • Protective Effects of Antioxidants : Studies have explored the protective effects of ascorbic acid and selenocompounds against the genetic and epigenetic alterations induced by 3,5-dimethylaminophenol in cells, suggesting potential therapeutic interventions (Chao et al., 2015).

  • Genotoxicity Studies : Research has been conducted on the genotoxic effects of dimethylaniline isomers, including 3,5-DMA, in cultured mammalian cells, providing insights into their mechanism of action and potential risks (Chao et al., 2012).

  • Analytical Methods for Isomer Separation : Improved analytical methods have been developed for the separation of dimethylaniline isomers, which aids in assessing human exposure and evaluating exposure-health outcome relationships (Strife et al., 2009).

  • UV Relaxation Dynamics : Studies on the UV relaxation dynamics of 3,5-dimethylaniline have been conducted, providing information on its electronic relaxation dynamics following UV excitation, which is important for understanding its chemical behavior (Thompson et al., 2015).

  • Anti-Cancer Effects : Research on 3,5-dimethylaminophenol has shown potential anti-cancer effects in lung cancer cells, suggesting its use as a therapeutic agent due to its redox cycling properties (Lin et al., 2018).

Safety And Hazards

3,5-Dimethylaniline is combustible and is considered a suspected carcinogen. It is moderately toxic by ingestion and can emit toxic fumes of NOx when heated to decomposition . It is also toxic if swallowed, in contact with skin, or if inhaled . Long-term exposure can potentially increase the risk of developing cancer .

Future Directions

The future directions of 3,5-Dimethylaniline research could involve further investigation into its effects on the nervous system, especially the developing brain . Additionally, more research could be conducted to understand its environmental impact, as it has been found to exist mainly in the vapor phase in the atmosphere .

properties

IUPAC Name

3,5-dimethylaniline
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InChI

InChI=1S/C8H11N/c1-6-3-7(2)5-8(9)4-6/h3-5H,9H2,1-2H3
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InChI Key

MKARNSWMMBGSHX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC(=C1)N)C
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Molecular Formula

C8H11N, Array
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DSSTOX Substance ID

DTXSID8026309
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Molecular Weight

121.18 g/mol
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Physical Description

3,5-xylidine is a dark brown liquid. (NTP, 1992), Clear light yellow liquid; Turned reddish to brown by air; mp = 9.8 deg C; [ICSC] Light brown liquid; [Alfa Aesar MSDS], CLEAR PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR.
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Boiling Point

428 to 430 °F at 760 mmHg (NTP, 1992), 220.5 °C, 220 °C
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Flash Point

200 °F (NTP, 1992), 97 °C (206 °F) (Closed cup), 93 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Sol in ether, carbon tetrachloride; slightly soluble in water, Solubility in water, g/100ml at 20 °C: 0.48
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Density

0.9706 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9706 @ 20 °C/4 °C, Relative density (water = 1): 0.97
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Vapor Density

Relative vapor density (air = 1): 4.19
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Vapor Pressure

0.12 [mmHg], Vapor pressure, kPa at 20 °C: 0.13
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Product Name

3,5-Dimethylaniline

Color/Form

Oily liquid

CAS RN

108-69-0
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Melting Point

49.6 °F (NTP, 1992), 9.8 °C
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Synthesis routes and methods I

Procedure details

In order to improve the properties of the thus obtained Compound Bs3 as a separating agent for chromatography, the compound was subjected to a conventional end capping treatment with trimethylchlorosilane. The resulting product was collected by filtration with a G4 glass filter and the residue was washed as above with tetrahydrofuran, methanol, acetone and hexane, and then dried in vacuum at 60° C. for 2 hours, to obtain a product to be used as a separating agent for chromatography. The chiral resolution ability of the compound was investigated as a separating agent for various racemic compounds. Results obtained are shown in Table 2. 3,5-Dimethylphenyl isocyanate used above can be readily obtained from 3,5-dimethylaniline by using phosgene, triphosgene, or the like.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 5-nitro-m-xylene (1.51 g) and 10% Pd/C (80 mg) in MeOH (50 mL) was stirred at room temperature under H2 balloon for 16 h. The reaction mixture was filtered through a Celite pad, washed with EtOAc, concentrated under reduced pressure. The crude product was purified by column chromatography (SiO2, EtOAc:Hexane=5:95 to 40:60) to give 3,5-dimethyl-phenylamine as a yellow oil: MS (m/z) 122 (M+1); 1H NMR (CDCl3, 400 MHz) δ 6.41 (s, 1H), 6.33 (s, 2H), 3.52 (s, 2H), 2.22 (s, 6H).
Quantity
1.51 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylaniline
Reactant of Route 2
3,5-Dimethylaniline
Reactant of Route 3
Reactant of Route 3
3,5-Dimethylaniline
Reactant of Route 4
3,5-Dimethylaniline
Reactant of Route 5
3,5-Dimethylaniline
Reactant of Route 6
3,5-Dimethylaniline

Citations

For This Compound
1,730
Citations
JOF Thompson, L Saalbach, SW Crane… - The Journal of …, 2015 - pubs.aip.org
Time-resolved photoelectron imaging was used to investigate the electronic relaxation dynamics of gas-phase aniline, N, N-dimethylaniline, and 3, 5-dimethylaniline following ultraviolet …
Number of citations: 51 pubs.aip.org
MW Chao, MY Kim, W Ye, J Ge, LJ Trudel… - Toxicological …, 2012 - academic.oup.com
Several alkylanilines with structures more complex than toluidines have been associated epidemiologically with human cancer. Their mechanism of action remains largely undetermined…
Number of citations: 37 academic.oup.com
L Cui, HL Sun, JS Wishnok… - Chemical research in …, 2007 - ACS Publications
Aromatic amines constitute one of the most extensively studied classes of chemical carcinogens. Although monocyclic aromatic amines are generally regarded as weak carcinogens, a …
Number of citations: 33 pubs.acs.org
P Snauwaert, R Lazzaroni, J Riga, JJ Verbist - Synthetic Metals, 1987 - Elsevier
Aniline and several dimethyl derivatives have been polymerized by chemical and electrochemical methods. The resulting films and powders have been studied by X-ray photoelectron …
Number of citations: 41 www.sciencedirect.com
T Miura, Y Kamiya, N Murayama, M Shimizu… - Biological and …, 2021 - jstage.jst.go.jp
Aniline and its dimethyl derivatives reportedly become haematotoxic after metabolic N-hydroxylation of their amino groups. The plasma concentrations of aniline and its dimethyl …
Number of citations: 4 www.jstage.jst.go.jp
MY Kim - Journal of Environmental Biology, 2020 - jeb.co.in
Humans can be exposed to dimethylaniline (DMA) via various sources like tobacco smoke, some pesticides, anaesthetics and permanent hair dye. The carcinogenic potential of some …
Number of citations: 5 jeb.co.in
O Poizat, V Guichard, G Buntinx - The Journal of chemical physics, 1989 - pubs.aip.org
The radical cation time‐resolved resonance Raman spectra of various isotopic derivatives of N, N‐dimethylaniline (DMA), N, N‐diethylaniline (DEA), N, N‐dimethyl‐p‐toluidine (4MDMA…
Number of citations: 51 pubs.aip.org
IV Khudyakov, NJ Turro, IK Yakushenko - Journal of Photochemistry and …, 1992 - Elsevier
The title compounds were prepared and some of their photophysical and photochemical properties studied. The anil (LH) and its complex with uranium (C) were found to possess very …
Number of citations: 18 www.sciencedirect.com
MY Kim - Journal of Environmental Biology, 2020 - jeb.co.in
Aim: To examine the possible role of nucleotide excision repair (NER) in affecting the ultimate mutagenic potency of26-and3, 5-dimethylaniline (DMA) and their metaboliteS. …
Number of citations: 2 www.jeb.co.in
G Filacchioni, M Artico, E Brosio… - Il Farmaco; Edizione …, 1978 - europepmc.org
The reaction between N-(4-nitrophenacyl)-3, 5-dimethylaniline and ethyl acetoacetate in boiling ethanol afforded 3-carbethoxy-5-(1-carbethoxyacetonyl)-4, 5-dihydro-1-(3, 5-…
Number of citations: 6 europepmc.org

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